PTP1B Inhibitory Potency: TCS 401 Derivative vs. Unsubstituted Scaffold
The 2-oxalyl-amino substituted derivative of this scaffold, TCS 401 (CAS 243966-09-8), inhibits PTP1B with a Ki of 0.29 μM . In contrast, a structurally simpler derivative—6-benzyl-2-(oxalyl-amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid—exhibits a Ki of 1.00E+3 nM (1.0 μM) against recombinant human PTP1B under comparable assay conditions (p-nitrophenyl phosphate substrate, pH 5.5) [1]. This ~3.4-fold difference in inhibitory potency underscores the critical contribution of the C-2 and N-6 substitution pattern to target engagement.
| Evidence Dimension | PTP1B inhibitory potency (Ki) |
|---|---|
| Target Compound Data | TCS 401 (2-oxalyl-amino derivative of target scaffold): Ki = 0.29 μM |
| Comparator Or Baseline | 6-Benzyl-2-(oxalyl-amino) derivative (CHEMBL138951): Ki = 1.00E+3 nM (1.0 μM) |
| Quantified Difference | ~3.4-fold greater potency for TCS 401 |
| Conditions | Recombinant human PTP1B; p-nitrophenyl phosphate substrate; pH 5.5 for comparator; vendor-reported biochemical assay for TCS 401 |
Why This Matters
The >3-fold potency advantage of the TCS 401 substitution pattern validates the use of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid scaffold as the optimal starting point for PTP1B inhibitor optimization rather than alternative substituted analogs.
- [1] BindingDB. (n.d.). BDBM50118774: 6-Benzyl-2-(oxalyl-amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid. Retrieved May 6, 2025. View Source
